molecular formula C15H22N2O3S B4851921 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine

1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine

Cat. No. B4851921
M. Wt: 310.4 g/mol
InChI Key: WMYXHONTBAMTHO-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine, also known as MPBP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential application in various fields such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine involves its interaction with various receptors in the brain, including the serotonin and dopamine receptors. It acts as an agonist of these receptors, leading to the activation of various signaling pathways that regulate neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of neuronal activity, and the induction of various behavioral responses. It has also been found to exhibit significant activity in various animal models of neurological disorders, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for various receptors in the brain. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine, including the development of more potent and selective analogs, the investigation of its potential application in various neurological disorders, and the exploration of its potential as a tool for studying the neurobiology of addiction and other behavioral disorders.
In conclusion, 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine is a promising compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine as a therapeutic agent and a tool for studying the neurobiology of addiction and other behavioral disorders.

Scientific Research Applications

1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Moreover, 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has also been studied for its potential application in drug abuse research, where it has been found to exhibit significant activity as a dopamine receptor agonist.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-4-13-5-7-14(8-6-13)15(18)16-9-11-17(12-10-16)21(2,19)20/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYXHONTBAMTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylsulfonyl)piperazin-1-yl](4-propylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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